Phenchlobenpyrrone

Alzheimer's Disease Cognitive Enhancement In Vivo Pharmacology

Phenchlobenpyrrone is a Phase IIb multi-target Alzheimer's tool compound with a unique (4R,5R)-trans pyrrolidin-2-one scaffold. It combines selective neuronal calcium antagonism with inhibition of Aβ aggregation, tau hyperphosphorylation, and AChE—a polypharmacology profile unmatched by standard nootropics or calcium blockers. Demonstrating 8–1000× greater potency than aniracetam, linear human PK (6 h half-life, no accumulation), and an industrially scalable synthesis, it is the validated choice for translational AD research from target engagement to preclinical development.

Molecular Formula C17H16ClNO
Molecular Weight 285.77
CAS No. 215036-81-0
Cat. No. B610082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenchlobenpyrrone
CAS215036-81-0
Molecular FormulaC17H16ClNO
Molecular Weight285.77
Structural Identifiers
SMILESO=C1N[C@H](CC2=CC=CC=C2Cl)[C@@H](C3=CC=CC=C3)C1
InChIInChI=1S/C17H16ClNO/c18-15-9-5-4-8-13(15)10-16-14(11-17(20)19-16)12-6-2-1-3-7-12/h1-9,14,16H,10-11H2,(H,19,20)/t14-,16-/m1/s1
InChIKeyVKZXZQUFDSNROH-GDBMZVCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Phenchlobenpyrrone (CAS 215036-81-0): A Pyrrolidinone-Class Neuronal Calcium Antagonist in Clinical Development for Alzheimer's Disease


Phenchlobenpyrrone (also known as KMBZ-009 or Fenkeluotong) is a chiral 4,5-disubstituted pyrrolidin-2-one derivative, distinct from classical racetam nootropics due to its unique pyrrolidine ring substitution pattern [1]. It functions primarily as a highly selective neuronal calcium channel antagonist with the ability to cross the blood-brain barrier . Unlike many agents that target a single pathological hallmark of Alzheimer's disease (AD), Phenchlobenpyrrone exhibits a multi-target profile: it inhibits Aβ aggregation, promotes Aβ oligomer clearance, reduces abnormal tau hyperphosphorylation, and mildly inhibits acetylcholinesterase (AChE) [2]. It has advanced to Phase IIb clinical trials in China, with Phase I studies confirming linear pharmacokinetics, a 6-hour half-life, and no drug accumulation in healthy volunteers [3].

Why Pyrrolidinone Analogs or Standard AD Probes Cannot Replicate Phenchlobenpyrrone's Profile


Phenchlobenpyrrone cannot be substituted with other pyrrolidinone nootropics (e.g., piracetam, aniracetam) or standard calcium channel blockers (e.g., nimodipine) due to its unique combination of structural features and polypharmacology. The (4R,5R)-trans stereochemistry and 2-chlorobenzyl substitution on the pyrrolidine ring are critical for its high potency and neuronal selectivity [1]. While many calcium antagonists lack efficacy against amyloid pathology or have poor brain penetration, Phenchlobenpyrrone concurrently modulates intracellular calcium, inhibits Aβ aggregation, and reduces tau phosphorylation [2]. Furthermore, generic in-class substitution fails to replicate the established human pharmacokinetic profile, including a predictable 6-hour half-life and absence of accumulation, which are essential for reproducible in vivo studies [3].

Quantitative Differentiation of Phenchlobenpyrrone (215036-81-0) Against Key Comparators


In Vivo Potency Advantage: Phenchlobenpyrrone Exhibits 8- to 1000-Fold Greater Efficacy Than Aniracetam in Memory Impairment Models

In animal models of memory impairment, Phenchlobenpyrrone demonstrated an efficacy range of 8 to 1000 times that of aniracetam, a widely used pyrrolidinone nootropic, as reported in the compound's preclinical development summary [1].

Alzheimer's Disease Cognitive Enhancement In Vivo Pharmacology

Superior Mechanism for AD Pathology: Phenchlobenpyrrone Inhibits Aβ Aggregation and Reduces Tau Phosphorylation, Unlike Nimodipine

Phenchlobenpyrrone directly inhibits Aβ aggregation, promotes clearance of Aβ oligomers, and reduces abnormal phosphorylation of Tau protein . In stark contrast, the classic L-type calcium channel antagonist nimodipine was found to have no effect on amyloid pathology or neuritic dystrophy in the 5XFAD mouse model of amyloidosis [1].

Amyloid-beta Tauopathy Calcium Antagonism

Non-Competitive Glycine Receptor Antagonism: A Unique Second Mechanism Supporting Cognitive Improvement

Beyond calcium channel modulation, Phenchlobenpyrrone acts as a non-competitive antagonist of the glycine receptor, inhibiting glycine-induced chloride currents. This mechanism is posited as a key contributor to its learning and memory-enhancing effects [1].

Synaptic Plasticity Glycine Receptor Neuroprotection

Clinical Pharmacokinetics: Phenchlobenpyrrone Demonstrates Linear, Predictable PK with a 6-Hour Half-Life in Humans

Phase I clinical data in healthy volunteers confirmed that Phenchlobenpyrrone's pharmacokinetics follow a first-order absorption two-compartment model. AUC and Cmax exhibit good linear dependence with dose, and the biological half-life for all three tested doses was approximately 6 hours. Importantly, no drug accumulation was observed after 7 days of consecutive dosing [1].

Pharmacokinetics Drug Development Clinical Research

Favorable Human Safety and Tolerability Profile Established at Doses up to 300mg

Phase I clinical studies (n=24) demonstrated that single doses up to 300mg and multiple doses (30mg/day) of Phenchlobenpyrrone were well tolerated in healthy subjects, with no significant effects on vital signs, ECG, or routine laboratory parameters [1].

Toxicology Clinical Safety Drug Tolerability

Validated Scalable Synthesis: Improved Process Delivers High Purity Without Chromatography

The synthesis of Phenchlobenpyrrone has been optimized for industrial-scale production. A key innovation is the ability to obtain high-purity API directly through recrystallization, eliminating the need for column chromatography and significantly reducing production costs [1].

Process Chemistry Scale-Up Synthesis

High-Impact Research and Industrial Applications for Phenchlobenpyrrone (CAS 215036-81-0)


Translational Alzheimer's Disease Research Requiring a Clinically Validated Tool Compound

Phenchlobenpyrrone is optimally suited for preclinical Alzheimer's disease studies that demand a tool compound with a well-characterized human pharmacokinetic and safety profile. Its advancement to Phase IIb trials [1] and the availability of Phase I data demonstrating linear PK, a 6-hour half-life, and tolerability up to 300mg [2] provide a level of validation unmatched by many research-grade Aβ inhibitors or calcium antagonists. This makes it an exceptional candidate for validating target engagement hypotheses and modeling chronic dosing regimens in translational AD models.

Multifactorial Neurodegeneration Studies Exploring Synergistic Mechanisms

Given its unique polypharmacology—including neuronal calcium channel antagonism, inhibition of Aβ aggregation and tau hyperphosphorylation, and non-competitive glycine receptor antagonism [1]—Phenchlobenpyrrone is a powerful probe for dissecting the interplay between calcium dysregulation, protein aggregation, and synaptic dysfunction in neurodegeneration. It is particularly valuable for researchers aiming to model therapeutic interventions that address multiple AD hallmarks simultaneously, offering a mechanistic advantage over single-target alternatives like nimodipine (which lacks anti-amyloid activity [2]) or pure Aβ inhibitors.

Cognitive Enhancement Studies Demanding High Potency and In Vivo Efficacy

For studies focused on cognitive enhancement and memory restoration, Phenchlobenpyrrone offers a significant potency advantage. Preclinical reports indicate its efficacy in improving memory impairment is 8 to 1000 times greater than that of the reference pyrrolidinone nootropic aniracetam [1]. This high potency allows for the use of lower experimental doses, reducing the risk of confounding off-target effects and improving the signal-to-noise ratio in behavioral assays. Its additional activity as a glycine receptor antagonist further supports its use in probing the synaptic mechanisms of learning and memory [2].

Large-Scale Preclinical Studies and Pharmaceutical Development Requiring Scalable Supply

Phenchlobenpyrrone is an ideal candidate for research programs planning to scale from small-molecule screening to large animal models or early-stage pharmaceutical development. The optimization of its synthesis for industrial-scale production, including a cost-effective, chromatography-free purification step [1], ensures a reliable and economically viable supply chain. This mitigates the procurement risks associated with other advanced AD compounds that may rely on complex, low-yield syntheses, making Phenchlobenpyrrone a pragmatic choice for multi-year, high-volume research initiatives.

Quote Request

Request a Quote for Phenchlobenpyrrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.